(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid
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Overview
Description
The compound (3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid is a complex organic molecule characterized by multiple functional groups, including silyl ethers, thiazole, and dienoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups, the formation of thiazole rings, and the introduction of dienoic acid moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dienoic acid moiety to saturated acids.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trimethylsilyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated acids.
Scientific Research Applications
(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups and applications in organic synthesis.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells with similar structural features.
Uniqueness
(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid: is unique due to its combination of silyl ether, thiazole, and dienoic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C45H85NO6SSi3 |
---|---|
Molecular Weight |
852.5 g/mol |
IUPAC Name |
3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid |
InChI |
InChI=1S/C45H85NO6SSi3/c1-31(26-27-37(50-54(17,18)42(6,7)8)33(3)28-36-30-53-35(5)46-36)24-23-25-32(2)40(52-56(21,22)44(12,13)14)34(4)41(49)45(15,16)38(29-39(47)48)51-55(19,20)43(9,10)11/h26,28,30,32,34,37-38,40H,23-25,27,29H2,1-22H3,(H,47,48) |
InChI Key |
GWEYNQSYTRXNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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